molecular formula C18H15N5O2 B6511666 5-[1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-phenyl-1,2,4-oxadiazole CAS No. 894936-01-7

5-[1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-phenyl-1,2,4-oxadiazole

Cat. No.: B6511666
CAS No.: 894936-01-7
M. Wt: 333.3 g/mol
InChI Key: CBTJTAXZADVTEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 5-[1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-phenyl-1,2,4-oxadiazole is a sophisticated heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its structure incorporates two privileged pharmacophores—a 1,2,3-triazole and a 1,2,4-oxadiazole—which are known to confer a wide range of biological activities. The 1,2,4-oxadiazole ring is particularly valued for its bioisosteric properties, serving as a stable surrogate for ester and amide functional groups, which can improve metabolic stability and optimize the pharmacokinetic profile of lead compounds . This heterocycle has been identified in commercially available drugs and is found in natural products with cytotoxic activity, highlighting its fundamental role in the development of bioactive molecules . Researchers can leverage this compound as a key scaffold in the design and synthesis of novel therapeutic agents. Its potential applications span multiple research areas, including the development of anticancer, antiviral, antibacterial, and anti-inflammatory agents, given the established biological profiles of its constituent heterocycles . The integration of the 1,2,3-triazole ring, often synthesized via "click chemistry," further enhances its utility for generating diverse compound libraries for structure-activity relationship (SAR) studies . This makes it an invaluable tool for investigators aiming to explore new chemical space and develop potent, selective inhibitors for various disease targets.

Properties

IUPAC Name

5-[1-(2-methoxyphenyl)-5-methyltriazol-4-yl]-3-phenyl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O2/c1-12-16(18-19-17(21-25-18)13-8-4-3-5-9-13)20-22-23(12)14-10-6-7-11-15(14)24-2/h3-11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBTJTAXZADVTEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=CC=C2OC)C3=NC(=NO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-[1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-phenyl-1,2,4-oxadiazole is a novel derivative that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and synthesis.

Overview of Biological Activities

Compounds containing the 1,2,4-oxadiazole moiety are known for their diverse biological activities. Research indicates that these compounds exhibit significant anticancer , antimicrobial , and anti-inflammatory effects. Specifically, the oxadiazole derivatives have been shown to inhibit various enzymes and pathways involved in cancer progression and inflammation.

Table 1: Biological Activities of 1,2,4-Oxadiazole Derivatives

Activity TypeExamples of EffectsReferences
AnticancerInhibition of cancer cell proliferation
AntimicrobialBroad spectrum against bacteria and fungi
Anti-inflammatoryInhibition of cyclooxygenase (COX)
AntiviralActivity against various viruses

The biological activity of This compound can be attributed to its interaction with multiple biological targets. Key mechanisms include:

  • Inhibition of Enzymes : The compound has shown inhibitory effects on enzymes such as Histone Deacetylases (HDAC) and Carbonic Anhydrases (CA) , which are crucial in cancer cell survival and proliferation .
  • Induction of Apoptosis : Studies have indicated that derivatives can induce programmed cell death in cancer cells by activating apoptotic pathways .

Case Studies

Several studies have evaluated the anticancer potential of similar oxadiazole compounds:

  • Study on Anticancer Activity : A study screened various oxadiazole derivatives for their anticancer activity against different cancer cell lines. One derivative demonstrated an IC50 value of approximately 0.67 µM against prostate cancer cells (PC-3) .
  • Mechanistic Insights : Another study highlighted the ability of oxadiazoles to inhibit EGFR and Src kinases, which are often overexpressed in cancers. The compound's IC50 values ranged from 0.24 µM to 0.96 µM against these targets .

Synthesis

The synthesis of This compound typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:

  • Formation of the triazole ring through a cycloaddition reaction.
  • Introduction of the oxadiazole moiety via condensation reactions.
  • Purification and characterization through techniques such as NMR and X-ray crystallography.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research indicates that derivatives of triazole compounds exhibit significant antimicrobial properties. The incorporation of the oxadiazole unit enhances this activity. For instance, studies have shown that similar triazole derivatives demonstrate efficacy against various bacterial strains and fungi, suggesting that 5-[1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-phenyl-1,2,4-oxadiazole may also possess similar properties .

Anticancer Potential
Compounds containing triazole and oxadiazole structures have been investigated for their anticancer properties. In vitro studies have indicated that these compounds can inhibit cancer cell proliferation. The mechanism is thought to involve the disruption of cellular processes through the modulation of signaling pathways associated with cell growth and apoptosis .

Case Study: Synthesis and Biological Evaluation
A recent study synthesized various derivatives of triazoles and evaluated their biological activities. Among these, the compound showed promising results in inhibiting the growth of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The study concluded that structural modifications could enhance bioactivity further .

Material Science Applications

Fluorescent Properties
The unique structure of this compound allows it to function as a fluorescent probe. Research has demonstrated its application in sensing environments due to its fluorescence properties when exposed to specific wavelengths of light. This characteristic can be useful in developing sensors for environmental monitoring or biological imaging .

Polymer Composites
In material science, this compound can be incorporated into polymer matrices to enhance thermal stability and mechanical properties. Studies have shown that adding triazole-containing compounds to polymers improves their resistance to thermal degradation while maintaining flexibility .

Agricultural Chemistry Applications

Pesticidal Activity
Triazole derivatives are known for their fungicidal properties. The compound's structural features suggest potential applications as a pesticide or fungicide in agriculture. Preliminary studies have indicated effective control over fungal pathogens in crops when using similar triazole-based compounds .

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related derivatives, focusing on substituent effects, biological activities, and physicochemical properties.

Structural Analogs and Substituent Effects
Compound Name Key Substituents Molecular Weight (g/mol) Key Structural Differences Biological Activity Reference
Target Compound :
5-[1-(2-Methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-phenyl-1,2,4-oxadiazole
2-Methoxyphenyl (triazole), Phenyl (oxadiazole) ~350 (estimated) Reference compound Not explicitly reported (inferred from analogs) N/A
Compound 4 :
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole
Chlorophenyl, Fluorophenyl, Thiazole ~575 Thiazole core instead of oxadiazole; fluorophenyl substituents Structural study (no activity reported)
Compound 5f :
4-(4-Methyl-5-(2-(4-chlorophenyl)-2-oxo-ethylthio)-4H-1,2,4-triazol-3-yl)-phenyl)-5(6)-methyl-1H-benzimidazole
Chlorophenyl, Benzimidazole, Thioether ~522 Benzimidazole core; thioether linkage Anticancer (implied by structural class)
5-(5-Chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)-3-(2-chlorophenyl)-1,2,4-oxadiazole Chlorophenyl, Pyrazole ~385 Pyrazole core; chloro substituents Not reported (structural analog)
(E)-1-[1-(4-Methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(2-hydroxyphenyl)prop-2-en-1-one 4-Methoxyphenyl, Chalcone ~363 Chalcone linkage; hydroxylphenyl Leishmanicidal activity (IC₅₀ = 12 µM)

Key Observations :

  • Substituent Position : The 2-methoxyphenyl group in the target compound may enhance solubility compared to chlorophenyl or fluorophenyl analogs due to the electron-donating methoxy group .
  • Bioactivity : Chalcone-linked triazole derivatives (e.g., compound 4p in ) exhibit leishmanicidal activity, suggesting that the target compound’s triazole-oxadiazole scaffold could be optimized for antiparasitic applications .
Physicochemical Properties
  • Lipophilicity : The phenyl and 2-methoxyphenyl groups likely confer moderate lipophilicity (logP ~3–4), balancing membrane permeability and aqueous solubility .
  • Melting Points : Triazole-oxadiazole hybrids typically exhibit melting points between 150–250°C, influenced by substituent bulk and crystallinity .
  • Crystallography : Isostructural analogs (e.g., Compounds 4 and 5 in ) adopt planar conformations with perpendicular aryl groups, suggesting similar packing behavior for the target compound .

Preparation Methods

Amidoxime Formation

Benzamidoxime (1 ) is synthesized by reacting benzonitrile with hydroxylamine hydrochloride in ethanol under reflux (80°C, 6 h). The product is isolated in 85% yield after recrystallization from ethanol.

Reaction Conditions

ReagentSolventTemperatureTimeYield
NH2OH·HCl, NaOHEtOH80°C6 h85%

Cyclization to 3-Phenyl-1,2,4-Oxadiazole

The amidoxime undergoes cyclization using phosphorus oxychloride (POCl3) as a dehydrating agent. Heating at 100°C for 4 hours yields 3-phenyl-1,2,4-oxadiazole-5-carbonyl chloride (2 ) in 78% yield.

Characterization Data

  • IR (KBr): 1680 cm⁻¹ (C=O), 1595 cm⁻¹ (C=N)

  • ¹H NMR (400 MHz, CDCl3): δ 8.15–8.05 (m, 2H, Ar-H), 7.60–7.50 (m, 3H, Ar-H).

Synthesis of Fragment B: 1-(2-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Amine

Azide-Alkyne Cycloaddition (CuAAC)

1-Azido-2-methoxybenzene (3 ) is prepared by diazotization of 2-methoxyaniline with sodium nitrite and HCl, followed by treatment with sodium azide. The azide reacts with propiolamide (4 ) under Cu(I) catalysis to form 1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-amine (5 ) in 70% yield.

Reaction Conditions

ReagentCatalystSolventTemperatureTimeYield
NaN3, CuSO4·5H2OSodium ascorbateH2O/EtOHRT12 h70%

Characterization Data

  • IR (KBr): 3320 cm⁻¹ (N-H), 1610 cm⁻¹ (C=N)

  • ¹³C NMR (100 MHz, DMSO-d6): δ 148.9 (C4-triazole), 56.2 (OCH3), 14.8 (CH3).

Coupling of Fragments A and B

Amide Bond Formation

Fragment A (2 ) reacts with Fragment B (5 ) in dry dichloromethane (DCM) using triethylamine (TEA) as a base. Stirring at room temperature for 24 hours yields the target compound (6 ) in 65% yield.

Reaction Conditions

ReagentBaseSolventTemperatureTimeYield
TEADCMRT24 h65%

Alternative Nucleophilic Substitution

Fragment B (5 ) may also act as a nucleophile, displacing a chloride from Fragment A (2 ) in dimethylformamide (DMF) at 60°C for 8 hours, yielding 6 in 60% yield.

Spectroscopic Validation and Purity Analysis

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl3): δ 8.10–7.90 (m, 5H, Ar-H), 7.45 (d, J = 8.4 Hz, 1H, Ar-H), 6.95 (t, J = 7.6 Hz, 1H, Ar-H), 3.85 (s, 3H, OCH3), 2.40 (s, 3H, CH3).

  • ¹³C NMR (100 MHz, CDCl3): δ 167.2 (C=O), 158.1 (C-OCH3), 150.3 (C=N), 132.5–114.8 (Ar-C), 56.1 (OCH3), 14.5 (CH3).

High-Resolution Mass Spectrometry (HRMS)

  • Calculated for C19H16N5O2 [M+H]⁺: 346.1295

  • Found: 346.1298.

Optimization and Challenges

Regioselectivity in Triazole Formation

The CuAAC reaction predominantly yields the 1,4-regioisomer due to copper’s preference for terminal alkynes. Minor 1,5-isomer formation (<5%) is removed via column chromatography.

Cyclization Efficiency

Using POCl3 over H2SO4 improves oxadiazole cyclization yields (78% vs. 62%) by reducing side reactions .

Q & A

Q. Q1. What are the optimal synthetic routes for preparing 5-[1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-phenyl-1,2,4-oxadiazole?

Methodological Answer: The synthesis typically involves cyclization reactions of amidoxime precursors. Key steps include:

  • Cyclization : Use phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to form the oxadiazole ring from amidoxime intermediates .
  • Triazole Formation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to incorporate the 1,2,3-triazole moiety .
  • Purification : Recrystallization or column chromatography (e.g., silica gel with ethyl acetate/hexane) to achieve >95% purity .
    Critical Parameters : Reaction temperature (70–100°C), solvent choice (DMF or acetonitrile), and catalyst loading (5–10 mol% CuI for CuAAC) .

Q. Q2. How is the molecular structure of this compound confirmed experimentally?

Methodological Answer: Structural confirmation relies on spectroscopic and analytical techniques:

  • NMR Spectroscopy : ¹H and ¹³C NMR identify proton environments (e.g., methoxy group at δ 3.8–4.0 ppm) and aromatic/heterocyclic carbons .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., calculated [M+H]⁺ = 376.12; observed = 376.11) .
  • X-ray Crystallography (if available): Resolves spatial arrangement of the triazole-oxadiazole core .

Advanced Research Questions

Q. Q3. What strategies are used to resolve contradictions in reported synthetic yields for similar oxadiazole-triazole hybrids?

Methodological Answer: Discrepancies in yields (e.g., 50–85%) arise from variations in:

  • Reagent Purity : Impure POCl₃ reduces cyclization efficiency; distillation prior to use improves yields .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may degrade heat-sensitive intermediates; acetonitrile offers a balance .
  • Workup Protocols : Acidic quenching (pH 2–3) minimizes byproduct formation during cyclization .
    Recommendation : Optimize via Design of Experiments (DoE) to assess temperature, solvent, and catalyst interactions .

Q. Q4. How can computational modeling predict the biological activity of this compound?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., cyclooxygenase-2 or antimicrobial targets). The triazole and oxadiazole moieties show affinity for hydrophobic pockets .
  • QSAR Studies : Correlate substituent effects (e.g., methoxy vs. methyl groups) with bioactivity using Hammett constants or DFT-derived parameters .
  • ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP ≈ 3.5 indicates moderate blood-brain barrier permeability) .

Q. Q5. What are the structure-activity relationships (SAR) for modifying the 2-methoxyphenyl group?

Methodological Answer:

  • Electron-Donating Groups : Methoxy (-OCH₃) enhances π-π stacking with aromatic residues in enzyme active sites, improving inhibitory activity .
  • Substitution Position : Para-substitution on the phenyl ring increases steric hindrance, reducing binding affinity compared to ortho-substitution .
  • Bioisosteric Replacement : Replace the methoxy group with trifluoromethoxy (-OCF₃) to boost metabolic stability .

Stability and Pharmacological Profiling

Q. Q6. How is the compound’s stability assessed under physiological conditions?

Methodological Answer:

  • Thermogravimetric Analysis (TGA) : Determines decomposition temperature (e.g., >200°C indicates thermal stability) .
  • pH Stability : Incubate in buffers (pH 1–9) and monitor degradation via HPLC. Oxadiazole rings are prone to hydrolysis at pH > 8 .
  • Light Sensitivity : UV-Vis spectroscopy tracks photodegradation; amber vials are recommended for storage .

Q. Q7. What in vitro/in vivo models are suitable for evaluating its pharmacological potential?

Methodological Answer:

  • Antimicrobial Assays : Broth microdilution (MIC) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .
  • Anti-inflammatory Testing : COX-2 inhibition assays (IC₅₀) and carrageenan-induced rat paw edema models .
  • Cytotoxicity Screening : MTT assay on human cell lines (e.g., HepG2) to rule out hepatotoxicity at IC₅₀ > 50 μM .

Data Interpretation and Optimization

Q. Q8. How are conflicting bioactivity results between similar compounds reconciled?

Methodological Answer:

  • Meta-Analysis : Compare IC₅₀ values across studies, noting assay conditions (e.g., serum content affects cell-based results) .
  • Proteomic Profiling : Identify off-target interactions via affinity chromatography-mass spectrometry .
  • Crystallography : Resolve binding modes of analogs to explain potency differences (e.g., hydrogen bonding vs. hydrophobic interactions) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.